molecular formula C5H3F2NO3 B2997835 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 1849376-53-9

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B2997835
CAS RN: 1849376-53-9
M. Wt: 163.08
InChI Key: GHVXGPSXLSMPMA-UHFFFAOYSA-N
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Description

Difluoromethylated compounds, such as 4-difluoromethyl pyrazole derivatives, possess unique chemical and physical properties, making them valuable in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity . These derivatives also show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Unique synthesis routes had to be developed for these five-membered heterocyclic systems .


Molecular Structure Analysis

Molecular docking simulations and DFT have been applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The strong affinity of certain derivatives was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S have seen recent advances . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .

Scientific Research Applications

Medicinal Chemistry: Cyclooxygenase-2 (COX-2) Inhibition

The 4-difluoromethyl pyrazole derivatives have been investigated as potential COX-2 inhibitors . Molecular docking simulations and density functional theory (DFT) calculations revealed their binding interactions with the major protease (PDB:3LN1). Notably, compounds 3a and 3f exhibited the highest docking scores, indicating strong affinity toward COX-2. The presence of hydrogen bonds and hydrophobic interactions contributed to their binding stability .

Agrochemicals: Fungicidal Activity

Researchers synthesized novel SDHIs (succinate dehydrogenase inhibitors) containing difluoromethylated heterocycles. Among these, 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function at position 4 demonstrated fungicidal activity. These compounds hold promise for crop protection and disease management .

Materials Science: Building Blocks for Tailored Derivatives

The difluoromethyl group in 4-difluoromethyl pyrazole serves as a valuable building block for designing tailored derivatives. Its influence on lipophilicity and metabolic stability makes it attractive for drug design and materials science applications .

Anti-Inflammatory Properties

While not directly studied for this compound, the incorporation of difluoromethyl groups has been associated with enhanced anti-inflammatory properties in related derivatives. Further exploration could reveal its potential in modulating inflammatory pathways .

Antibacterial and Antifungal Activities

Given the diverse biological activities of pyrazole derivatives, including antibacterial and antifungal effects, it’s plausible that 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid derivatives may exhibit similar properties. Future investigations could validate this hypothesis .

Potential in Cancer Research

Considering the compound’s unique properties, it might find applications in cancer research. Targeting specific pathways or receptors using derivatives could lead to novel anticancer agents. However, direct studies are needed to explore this avenue .

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells, particularly fungal cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle, a central metabolic pathway in cells . This cycle is responsible for the oxidation of acetyl-CoA to CO2 and H2O, with the concomitant production of ATP. By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Result of Action

The primary result of the action of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is the inhibition of fungal growth. By inhibiting SDH, the compound disrupts energy production within fungal cells, leading to cell death .

Safety and Hazards

While specific safety data for “4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid” is not available, it’s generally advised to avoid breathing mist, gas, or vapors of similar compounds. Avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The field of difluoromethylation has seen significant advances and is expected to continue growing . The development of novel difluoromethylated heterocycles and the optimization of synthesis routes are areas of ongoing research . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVXGPSXLSMPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

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